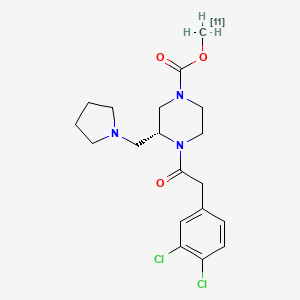

1-Piperazinecarboxylic acid, 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-, methyl-11c ester, (3R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Piperazinecarboxylic acid, 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-, methyl-11c ester, (3R)- is a complex organic compound that features a piperazine ring, a dichlorophenyl group, and a pyrrolidinylmethyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Piperazinrings, gefolgt von der Einführung der Dichlorphenyl- und Pyrrolidinylmethylgruppen. Häufige Synthesewege können Folgendes umfassen:

Schritt 1: Bildung des Piperazinrings durch Cyclisierungsreaktionen.

Schritt 2: Einführung der Dichlorphenylgruppe durch Acylierungsreaktionen.

Schritt 3: Anlagerung der Pyrrolidinylmethylgruppe durch nucleophile Substitutionsreaktionen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann Folgendes umfassen:

Verwendung von Katalysatoren: zur Beschleunigung der Reaktionsgeschwindigkeiten.

Kontrollierte Temperatur und Druck: Bedingungen zur Optimierung der Reaktionsausbeute.

Reinigungstechniken: wie Kristallisation oder Chromatographie zur Isolierung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von funktionellen Gruppen in niedrigere Oxidationsstufen.

Substitution: Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab. Zum Beispiel kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für seine Wechselwirkungen mit biologischen Molekülen und sein Potenzial als biochemisches Werkzeug.

Medizin: Untersucht auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen.

Industrie: In der Produktion von Spezialchemikalien und Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die beteiligten Wege können Folgendes umfassen:

Bindung an aktive Zentren: von Enzymen, Hemmung oder Aktivierung ihrer Funktion.

Wechselwirkung mit Rezeptoren: auf Zelloberflächen, Modulation zellulärer Signalwege.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

Binding to active sites: of enzymes, inhibiting or activating their function.

Interacting with receptors: on cell surfaces, modulating cellular signaling pathways.

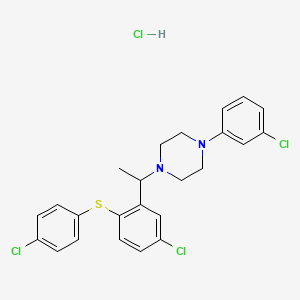

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Piperazincarbonsäurederivate: Verbindungen mit ähnlichen Piperazinringstrukturen.

Dichlorphenylverbindungen: Moleküle, die Dichlorphenylgruppen enthalten.

Pyrrolidinylmethylverbindungen: Verbindungen mit Pyrrolidinylmethylgruppen.

Einzigartigkeit

Diese Verbindung ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen und Stereochemie einzigartig, was ihr im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

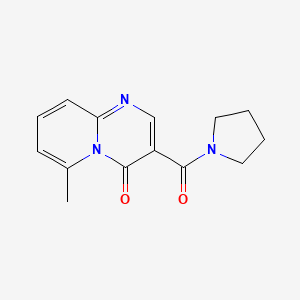

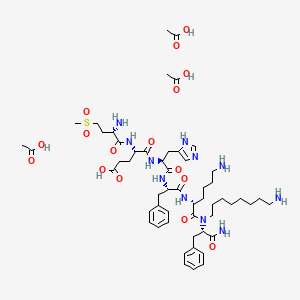

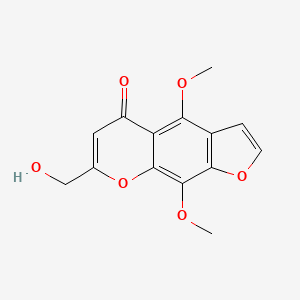

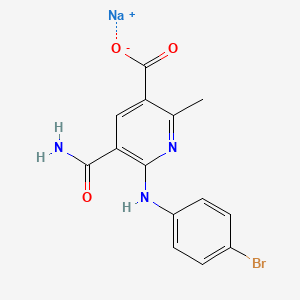

CAS-Nummer |

460091-46-7 |

|---|---|

Molekularformel |

C19H25Cl2N3O3 |

Molekulargewicht |

413.3 g/mol |

IUPAC-Name |

(111C)methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3/t15-/m1/s1/i1-1 |

InChI-Schlüssel |

HJUAKZYKCANOOZ-RHHLBCDKSA-N |

Isomerische SMILES |

[11CH3]OC(=O)N1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Kanonische SMILES |

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)